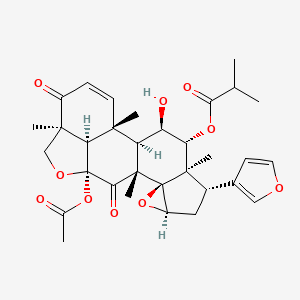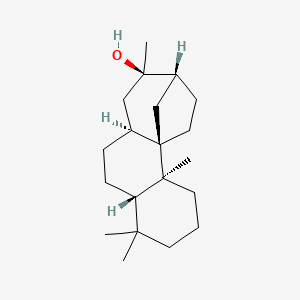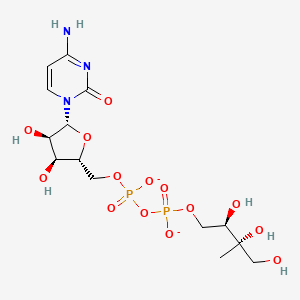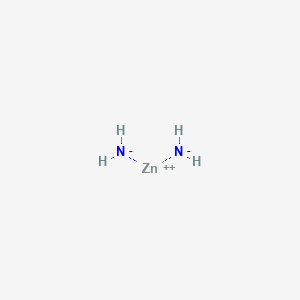
ZINC diazanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diaminozinc is a zinc coordination entity.
Applications De Recherche Scientifique
1. Biomedical Applications
Zinc oxide (ZnO) nanoparticles, a related compound to zinc diazanide, have demonstrated significant potential in biomedical research. These nanoparticles exhibit anticancer and antimicrobial activities, primarily due to their ability to generate reactive oxygen species (ROS) and induce apoptosis. ZnO nanoparticles have been effectively used as drug carriers, enhancing drug delivery to target sites, which reduces toxicity and amplifies therapeutic effects (Mishra et al., 2017).
2. Photocatalytic Applications
Another significant application of zinc-related compounds is in the photocatalytic degradation of harmful substances. For example, tungsten oxide doped zinc oxide nanoparticles have been used for the degradation of diazinon, an organophosphorus pesticide, from aqueous solutions. This method is highly efficient and environmentally friendly, showcasing the potential of zinc compounds in environmental remediation (Maleki et al., 2020).
3. Pharmaceutical Synthesis
Zinc oxide nanoparticles have been used as catalysts in the synthesis of pharmaceutical compounds. They facilitate the efficient synthesis of biologically active compounds, such as benzo[b][1,5]diazepines, through improved reaction times and excellent yields. This application highlights the role of zinc compounds in facilitating complex chemical reactions in pharmaceutical research (Ghasemzadeh & Safaei‐Ghomi, 2015).
4. Industrial and Cosmetic Applications
ZnO nanoparticles are increasingly used in industrial products like rubber, paint, coatings, and cosmetics. They are known for their excellent biocompatibility, low toxicity, and economic benefits. Additionally, their luminescent properties make them ideal candidates for bioimaging applications (Jiang, Pi, & Cai, 2018).
5. Agricultural Enhancement
Research has shown that seed priming of zinc with endophytic bacteria can significantly improve the productivity and grain biofortification of crops like wheat. This application of zinc compounds in agriculture demonstrates their role in enhancing crop yield and nutritional quality (Rehman et al., 2018).
Propriétés
Nom du produit |
ZINC diazanide |
|---|---|
Formule moléculaire |
H4N2Zn |
Poids moléculaire |
97.4 g/mol |
Nom IUPAC |
zinc;azanide |
InChI |
InChI=1S/2H2N.Zn/h2*1H2;/q2*-1;+2 |
Clé InChI |
PQJFBJISJZGASZ-UHFFFAOYSA-N |
SMILES canonique |
[NH2-].[NH2-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



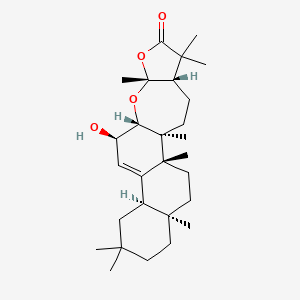
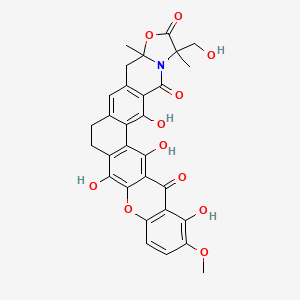

![ethyl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzoimidazol-1-yl]-1-piperidyl]-4-methyl-piperidine-1-carboxylate](/img/structure/B1262416.png)
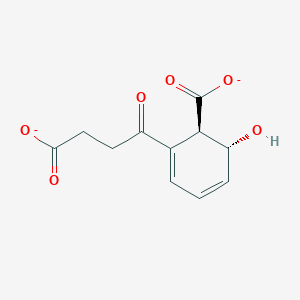





![2-Hydroxy-alpha-[2-(2-hydroxybenzylamino)ethylamino]benzeneacetic acid](/img/structure/B1262429.png)
